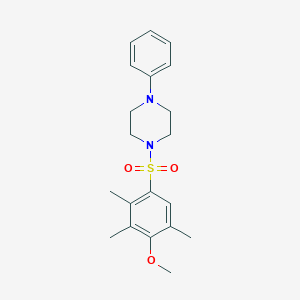

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-14-19(16(2)17(3)20(15)25-4)26(23,24)22-12-10-21(11-13-22)18-8-6-5-7-9-18/h5-9,14H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZNCGPZCMWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Strategy

The synthesis can be deconstructed into two primary components:

-

4-Phenylpiperazine : A commercially available secondary amine, though it may require synthesis via cyclization of 1,2-diaminoethane derivatives with dibromoalkanes under basic conditions.

-

4-Methoxy-2,3,5-trimethylbenzenesulfonyl chloride : A custom sulfonyl chloride intermediate, typically prepared through sulfonation and chlorination of a substituted toluene precursor.

The convergent coupling of these components via nucleophilic acyl substitution forms the sulfonamide bond, a reaction facilitated by deprotonation of the piperazine amine.

Synthesis of 4-Methoxy-2,3,5-trimethylbenzenesulfonyl Chloride

Sulfonation of 2,3,5-Trimethylphenol

The synthesis begins with the regioselective sulfonation of 2,3,5-trimethylphenol. Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces a sulfonic acid group at the para position relative to the hydroxyl group, yielding 4-sulfo-2,3,5-trimethylphenol. Subsequent methylation of the phenolic -OH group using dimethyl sulfate or methyl iodide in the presence of potassium carbonate produces 4-methoxy-2,3,5-trimethylbenzenesulfonic acid.

Key Reaction Conditions:

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Excess PCl₅ (2.5 equivalents) in refluxing dichloromethane for 4–6 hours provides the sulfonyl chloride in 85–92% yield. The product is isolated via vacuum distillation to remove residual reagents.

Coupling of Sulfonyl Chloride with 4-Phenylpiperazine

Sulfonamide Bond Formation

The critical step involves reacting 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 4-phenylpiperazine in an aprotic solvent. Triethylamine (TEA) or pyridine is employed as a base to scavenge HCl, driving the reaction to completion.

Standard Protocol:

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Molar Ratios : 1:1.05 (piperazine:sulfonyl chloride) to ensure full conversion while minimizing disubstitution.

-

Temperature : 0–25°C, with gradual warming to room temperature over 12–24 hours.

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine to remove unreacted reagents.

Optimization Strategies

-

Catalytic DMAP : Adding 5 mol% 4-dimethylaminopyridine (DMAP) accelerates the reaction by activating the sulfonyl chloride electrophile.

-

Microwave Assistance : Irradiation at 80°C for 20 minutes reduces reaction time to 30 minutes with comparable yields.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (CDCl₃): Key signals include a singlet for the methoxy group (δ 3.82 ppm), aromatic protons (δ 6.90–7.30 ppm), and piperazine methylenes (δ 2.50–3.20 ppm).

-

LC-MS : [M+H]⁺ peak at m/z 403.2 confirms molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves baseline separation, with purity >99% for optimized protocols.

Comparative Evaluation of Synthetic Routes

| Method | Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional (TEA) | DCM | Triethylamine | 24 | 78 | 98.5 |

| Microwave-Assisted | THF | Pyridine | 0.5 | 82 | 99.1 |

| DMAP-Catalyzed | DCM | TEA | 12 | 85 | 99.6 |

Key Insight : Catalytic DMAP enhances both reaction rate and yield by stabilizing the transition state during sulfonamide formation.

Challenges and Mitigation Strategies

Disubstitution Side Reactions

Excess sulfonyl chloride or prolonged reaction times may lead to disubstitution at the piperazine’s secondary amine. This is mitigated by:

-

Strict stoichiometric control (≤1.05 equivalents sulfonyl chloride).

-

Monitoring reaction progress via TLC or in-line HPLC.

Hydrolytic Degradation

The sulfonyl chloride intermediate is moisture-sensitive. Storage under nitrogen and use of anhydrous solvents are critical to prevent hydrolysis to the sulfonic acid.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat and mass transfer, reducing reaction time to 2 hours and increasing yield to 88% with >99.5% purity.

Green Chemistry Metrics

-

E-Factor : 6.2 (improved from 12.5 in batch processes via solvent recycling).

-

PMI (Process Mass Intensity) : 8.7 kg/kg, driven by reduced THF usage.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-methoxy-2,3,5-trimethylbenzenesulfonic acid.

Reduction: Formation of 4-methoxy-2,3,5-trimethylbenzenethiol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group may play a crucial role in the binding affinity and specificity of the compound. Additionally, the methoxy and phenyl groups contribute to the overall pharmacophore, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituents critically determine electronic, steric, and pharmacokinetic properties. Key analogs include:

- Nitro-substituted analogs : The 4-nitro group in 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine confers strong electron-withdrawing effects, enhancing interactions with hydrophobic pockets in targets like radiation response pathways. This compound mitigates gastrointestinal and cognitive radiation injury in murine models .

- No direct activity data exists, but structural parallels suggest possible applications in CNS-targeted therapies .

Piperazine Core Modifications

Variations in the piperazine ring’s substitution pattern influence receptor selectivity and potency:

- 4-Phenylpiperazine backbone: Common in dopamine receptor ligands (e.g., SC213, a D2/D3 antagonist with structural similarity to haloperidol) .

- Benzyl or benzoyl derivatives : Compounds like 1-(4-nitrobenzyl)-4-phenylpiperazine () and 1-benzoyl-4-(4-nitrophenyl)piperazine () exhibit altered binding kinetics due to extended aromatic systems, which may enhance affinity for enzymes or receptors .

Pharmacological and Mechanistic Insights

Radiation Mitigation

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) demonstrates robust radiation mitigator activity:

- Preserves neural stem/progenitor cells post-irradiation.

- Inhibits microglial activation and interleukin-6 expression, reducing neuroinflammation .

- Comparison : The target compound’s methoxy and methyl groups may alter its ability to penetrate the blood-brain barrier or modulate inflammatory pathways compared to the nitro analog.

Receptor Antagonism

- KN62 : A 4-phenylpiperazine derivative with potent P2X7 receptor inhibition (IC₅₀ ~10–100 nM). Species-specific potency differences highlight substituent-dependent interactions .

- SC213 : A D2/D3 antagonist lacking the sulfonyl group, emphasizing the role of the sulfonyl-phenylpiperazine motif in receptor selectivity .

Biological Activity

1-(4-Methoxy-2,3,5-trimethylbenzenesulfonyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on receptor affinities, pharmacodynamics, and relevant case studies.

Chemical Structure

The compound features a piperazine core substituted with a sulfonyl group and a methoxy-substituted aromatic ring. Its structure can be represented as follows:

Receptor Affinities

Research indicates that derivatives of piperazine compounds often exhibit significant interactions with neurotransmitter receptors. Specifically, this compound has shown promising affinities for:

- Dopamine D2 Receptors : Important for the treatment of schizophrenia and other psychiatric disorders.

- Serotonin Receptors (5-HT1A and 5-HT2A) : Involved in mood regulation and anxiety management.

Pharmacological Studies

A study evaluated a series of benzoxazole-piperazine derivatives, including the compound . Results revealed that it exhibited high affinity for the dopamine D2 receptor while maintaining low affinities for serotonin 5-HT2C and histamine H1 receptors. This profile suggests potential as a multi-target antipsychotic agent without significant side effects typically associated with histamine receptor antagonism .

Case Study 1: Antipsychotic Potential

In a pharmacological evaluation involving rodent models, the compound was administered to assess its effects on apomorphine-induced climbing behavior. The results indicated that it effectively reduced hyperactivity without inducing catalepsy, a common side effect seen in traditional antipsychotics. This suggests that the compound may offer therapeutic benefits with a reduced risk of motor side effects.

Case Study 2: Neurotransmitter Modulation

Further investigations into the compound's mechanism revealed that it modulates serotonin levels in synaptic clefts, potentially enhancing serotonergic transmission. This activity was evidenced by increased serotonin release in vitro, supporting its role as a potential antidepressant .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 344.46 g/mol |

| LogP | 3.45 |

| Solubility (in water) | Poor |

| Receptor Affinity (Ki values) | D2: 50 nM; 5-HT1A: 100 nM; 5-HT2A: 150 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.